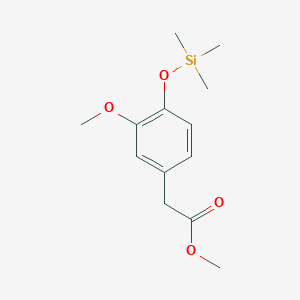

Methyl homovanillate, TMS derivative

描述

属性

CAS 编号 |

15964-84-8 |

|---|---|

分子式 |

C13H20O4Si |

分子量 |

268.38 g/mol |

IUPAC 名称 |

methyl 2-(3-methoxy-4-trimethylsilyloxyphenyl)acetate |

InChI |

InChI=1S/C13H20O4Si/c1-15-12-8-10(9-13(14)16-2)6-7-11(12)17-18(3,4)5/h6-8H,9H2,1-5H3 |

InChI 键 |

DJHYPDMBBHMGQO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |

规范 SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |

产品来源 |

United States |

准备方法

Esterification of Homovanillic Acid

Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) undergoes esterification with methanol under acidic conditions to yield methyl homovanillate. The reaction typically employs sulfuric acid or hydrochloric acid as a catalyst, with reflux conditions to drive the equilibrium toward ester formation. A representative protocol involves:

-

Dissolving HVA (1.0 g, 5.1 mmol) in anhydrous methanol (20 mL).

-

Adding concentrated sulfuric acid (0.5 mL) dropwise under nitrogen atmosphere.

-

Refluxing at 65°C for 4–6 hours.

-

Neutralizing the mixture with sodium bicarbonate and extracting the product with dichloromethane.

-

Purifying the crude ester via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

The reaction achieves >90% yield, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Challenges in Esterification

Residual water in methanol or inadequate acid catalysis may result in incomplete esterification. Anhydrous conditions and excess methanol (5:1 molar ratio relative to HVA) are critical to suppress hydrolysis.

TMS Derivatization of Methyl Homovanillate

Manual Derivatization Protocol

Manual TMS derivatization involves reacting methyl homovanillate with a silylation agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). A typical procedure includes:

-

Dissolving methyl homovanillate (1 mg) in pyridine (100 μL).

-

Adding MSTFA (50 μL) and trimethylchlorosilane (10 μL) as a catalyst.

-

Evaporating excess reagents under nitrogen stream and reconstituting in hexane for GC-MS analysis.

This method produces the bis-TMS derivative, where both the phenolic hydroxyl and carboxylic acid groups are silylated (Figure 1). However, manual derivatization suffers from batch-to-batch variability (relative standard deviation [RSD] >15%) due to moisture sensitivity and inconsistent incubation times.

Automated Derivatization Using Robotic Autosamplers

Automated systems, such as Gerstel’s Maestro software, enhance reproducibility by standardizing reaction parameters:

-

Loading samples and reagents into a temperature-controlled autosampler.

-

Precisely dispensing MSTFA (50 μL) and pyridine (100 μL) via robotic syringe.

-

Incubating at 60°C for 20 minutes with agitation.

-

Directly injecting derivatives into the GC-MS without manual transfer.

Automation reduces RSD to <10% for most metabolites, including methyl homovanillate-TMS, by minimizing human error and exposure to ambient humidity.

Comparative Analysis of Derivatization Methods

| Parameter | Manual Derivatization | Automated Derivatization |

|---|---|---|

| Reproducibility (RSD) | 15–20% | <10% |

| Peak Intensity | Moderate | High |

| Throughput | 10–20 samples/day | 50–100 samples/day |

| Degradation Risk | High (unstable TMS) | Low (immediate analysis) |

Table 1. Performance metrics for manual vs. automated TMS derivatization.

Automated methods excel in high-throughput environments, such as clinical metabolomics, where large sample batches require uniform processing.

Purification and Quality Control

Chromatographic Purification

Crude methyl homovanillate-TMS is purified via flash chromatography using silica gel and a gradient elution of CH₂Cl₂/MeOH/H₂O (300:10:0.5). Fractions are analyzed by LC-MS to verify purity (>95%) and the absence of underivatized starting material.

GC-MS Validation

Post-derivatization, the compound is analyzed using an Rtx®-1 column (60 m × 0.25 mm ID, 0.25 μm) with helium carrier gas (1.2 mL/min). Key GC-MS parameters include:

-

Oven Program : 50°C (2 min) → 10°C/min → 280°C (5 min).

-

Detector : Electron ionization (70 eV), scan range m/z 50–500.

The TMS derivative elutes at ~12.5 minutes, with characteristic ions at m/z 73 (base peak, TMS fragment), 179, and 267.

Applications in Metabolomics

Methyl homovanillate-TMS is quantified in plasma and urine to assess dopamine metabolism in neurological disorders. Automated derivatization enables robust detection at concentrations as low as 0.1 ng/mL, making it indispensable for Parkinson’s disease research .

化学反应分析

Types of Reactions

Methyl homovanillate, TMS derivative undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl esters.

科学研究应用

1.1. Synthesis of Bio-Based Polymers

Methyl homovanillate and its TMS derivative have been utilized in the synthesis of bio-based polymers from lignocellulosic biomass. These polymers are derived from renewable resources and offer an alternative to petroleum-based products. The TMS derivative facilitates the derivatization of phenolic hydroxyl groups, enabling the creation of polymerizable monomers that can be used in adhesives and binders .

1.2. Electrosynthesis

The electrochemical properties of methyl homovanillate derivatives have been investigated for their role in sustainable chemical processes. For instance, studies have shown that using TMS derivatives as electrolytes can enhance the efficiency of lignin depolymerization processes, which are crucial for converting biomass into valuable chemicals . The ability to form stable ionic liquids with TMS derivatives allows for effective lignin breakdown under mild conditions, promoting sustainability in chemical manufacturing.

2.1. Development of Functional Materials

Methyl homovanillate derivatives are being explored for their potential in developing functional materials with specific properties. The incorporation of TMS groups can modify the solubility and reactivity of these compounds, making them suitable for applications in coatings, sensors, and other advanced materials . The unique structural characteristics imparted by the TMS group can enhance the mechanical and thermal properties of the resulting materials.

2.2. Antioxidant Applications

Research indicates that methyl homovanillate exhibits significant antioxidant properties, which can be further enhanced through TMS derivatization. These compounds have shown potential in protecting biological systems from oxidative stress, making them candidates for use in pharmaceuticals and nutraceuticals aimed at preventing oxidative damage .

Methyl homovanillate has been evaluated for its biological activities, including antimicrobial and anti-inflammatory effects. The TMS derivative enhances the compound's stability in biological assays, allowing for more accurate assessments of its pharmacological properties . Studies have demonstrated that these derivatives can inhibit certain bacterial strains and reduce inflammation markers in vitro.

3.2. Drug Development

The modification of methyl homovanillate into its TMS derivative has implications for drug development, particularly in enhancing bioavailability and therapeutic efficacy. By improving solubility and stability, these derivatives can serve as lead compounds in the development of new drugs targeting various diseases .

Case Studies

作用机制

The mechanism of action of acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with specific molecular targets. The methoxy and trimethylsiloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl Homovanillate

- Structural Differences : Ethyl homovanillate (C${12}$H${16}$O$_4$) replaces the methyl ester group with an ethyl chain, increasing molecular weight (212.21 vs. 196.07) and lipophilicity.

- Analytical Performance :

- Biological Activity: Ethyl homovanillate exhibits antibacterial properties (MIC: 2 mg/mL against common bacterial strains) and is a major constituent in Bletilla striata extracts (25.25% abundance) .

- Safety Profile : Ethyl homovanillate is classified as a skin and eye irritant (Category 2 under EU-GHS), while analogous hazards for the methyl derivative are less documented .

Homovanillic Acid (Underivatized)

- Analytical Limitations : Without derivatization, homovanillic acid (C$9$H${10}$O$_4$) is poorly detected via GC-MS due to high polarity. LC-MS is preferred for direct quantification .

- Metabolic Relevance : Homovanillate is a validated biomarker for dopamine metabolism in traumatic brain injury and autism spectrum disorder . Its TMS derivatives improve detection sensitivity in GC-MS workflows .

Other Phenolic Esters (e.g., Vanillin, Coniferol)

- Vanillin Derivatives : Vanillin (C$8$H$8$O$_3$) and its TMS derivatives are structurally simpler but lack the methoxy and ester groups critical for methyl homovanillate’s metabolic stability. Vanillin derivatives are more volatile (retention time: ~10 min in GC-MS) .

- Coniferol (C${10}$H${12}$O$_3$): A lignin precursor with a similar phenolic backbone but lacking the ester group. Coniferol’s TMS derivative shows higher polarity (retention time: 5.96 min) compared to methyl homovanillate (2.97 min) .

Analytical and Functional Comparison Table

Key Research Findings

- Metabolomics : Methyl homovanillate, TMS derivative, is elevated in Parkinson’s disease patients, correlating with dopamine dysregulation . In oncology, it is part of biomarker panels for DNA-topoisomerase inhibition .

- Synthesis : Methyl homovanillate is synthesized via transesterification at 150–170°C, with sodium methylate as a catalyst . Ethyl homovanillate requires similar conditions but longer reaction times .

- Derivatization Efficiency : TMS derivatization increases methyl homovanillate’s GC-MS signal intensity by 10–15× compared to underivatized forms, outperforming ethyl derivatives in low-concentration detection .

常见问题

Q. What are the optimal conditions for synthesizing methyl homovanillate, TMS derivative, and how can purity be validated?

Methyl homovanillate is synthesized via esterification of homovanillic acid (3-methoxy-4-hydroxyphenylacetic acid) using methanol and a catalyst (e.g., p-toluenesulfonic acid) under reflux . For TMS derivatization, trimethylsilylation is achieved using BSTFA (with 1% TMCS) in pyridine at 75°C for 15–30 minutes to replace labile hydrogens (e.g., hydroxyl groups) with TMS moieties . Purity validation requires GC-MS analysis with a non-polar column (e.g., DB-5 or OV-1) and comparison against retention indices (RIs) and spectral libraries (e.g., NIST) .

Q. How does TMS derivatization improve the analytical detection of methyl homovanillate?

TMS derivatization enhances volatility and thermal stability, enabling accurate gas chromatography (GC) separation. It also simplifies mass spectral interpretation by increasing molecular weight (adding 72 amu per TMS group) and reducing fragmentation. For example, underivatized phenolic acids often exhibit poor GC resolution due to hydrogen bonding, whereas TMS derivatives produce sharp peaks .

Q. What chromatographic parameters are critical for resolving methyl homovanillate, TMS derivative, from co-eluting compounds?

Column selection (e.g., 30 m DB-5 capillary column), temperature ramping (e.g., 100°C to 290°C at 4°C/min), and carrier gas flow rate (He at 1 mL/min) are critical . Co-elution risks arise with structurally similar TMS esters (e.g., ethyl homovanillate or phenolic aldehydes), necessitating RI matching and tandem MS confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in GC-MS data when identifying methyl homovanillate, TMS derivative, in complex matrices?

Contradictions often stem from:

- Isomer interference : Use dual-column GC (e.g., polar vs. non-polar) to differentiate isomers .

- Incomplete derivatization : Monitor reaction duration and temperature to ensure complete silylation; incomplete reactions yield mixed derivatives (e.g., mono- vs. di-TMS) .

- Matrix effects : Employ matrix-matched calibration standards and solid-phase extraction (SPE) to reduce background noise .

Q. What strategies optimize TMS derivatization yield for methyl homovanillate in low-concentration biological samples?

- Derivatization protocol : Increase BSTFA:analyte ratio (≥2:1) and extend heating to 30 minutes at 75°C .

- Sample preparation : Lyophilize urine or plasma to concentrate analytes; avoid aqueous residues that hydrolyze TMS groups .

- Internal standards : Use deuterated analogs (e.g., d₃-methyl homovanillate) to correct for variability .

Q. How do environmental factors (e.g., pH, humidity) impact the stability of methyl homovanillate, TMS derivative, during storage?

TMS derivatives hydrolyze in humid conditions or acidic/basic environments. Store samples in anhydrous solvents (e.g., hexane) at −20°C with desiccants. For long-term stability (>6 months), derivatize immediately before analysis .

Methodological Challenges and Solutions

Q. Why do methyl homovanillate, TMS derivative, chromatograms exhibit unexpected peaks, and how can these be mitigated?

- Side reactions : BSTFA reacts with residual water or alcohols, producing trimethylsilanol (TMS-OH) or hexamethyldisiloxane (HMDS). Use anhydrous reagents and dry samples thoroughly .

- Column bleed : High-temperature GC phases degrade over time, causing baseline drift. Replace columns after 500–700 runs or use low-bleed alternatives .

Q. How can researchers validate the quantitative accuracy of methyl homovanillate, TMS derivative, in metabolomic studies?

- Calibration curves : Prepare 5–7-point curves with synthetic standards (e.g., 0.1–50 µg/mL) and assess linearity (R² ≥ 0.995) .

- Recovery assays : Spike samples with known analyte concentrations and calculate recovery rates (target: 85–115%) .

- Inter-laboratory validation : Cross-validate methods using shared reference materials (e.g., NIST-certified standards) .

Data Interpretation Tables

Q. Table 1. GC Parameters for Methyl Homovanillate, TMS Derivative

| Column Type | Temperature Program | Carrier Gas | Retention Index (RI) | Reference |

|---|---|---|---|---|

| DB-5 | 100°C → 290°C (4°C/min) | He (1 mL/min) | 1488–1495 | |

| OV-1 | 100°C → 280°C (3°C/min) | He (1.2 mL/min) | 1495–1502 |

Q. Table 2. Common Contaminants in TMS Derivatization

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| TMS-OH | Residual moisture | Use anhydrous pyridine, dry samples |

| HMDS | BSTFA decomposition | Fresh reagent preparation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。